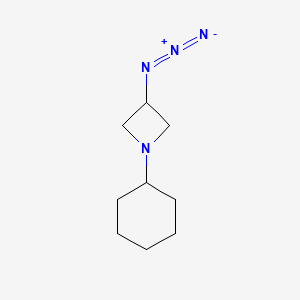

3-叠氮-1-环己基氮杂环丁烷

描述

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .Molecular Structure Analysis

The electronic structural properties of the compounds depend on the specific property, the local structure, and the chemical environment of a species . Theoretical calculations for some structural and electronic properties of the azide moiety in the nucleoside reverse transcriptase (RT) inhibitor 3′-Azido-3′-deoxythymidine (AZT) are reported .Physical And Chemical Properties Analysis

3-Azido-1-cyclohexylazetidine has a molecular formula of C9H16N4 and a molecular weight of 180.25 g/mol. The electronic structural properties of the compounds depend on the specific property, the local structure, and the chemical environment of a species .科学研究应用

Synthesis of Heterocycles

3-Azido-1-cyclohexylazetidine is a valuable precursor in the synthesis of various heterocycles, which are core structures in many pharmaceuticals. The azide group in this compound can undergo a range of reactions, such as intramolecular cyclization, to form five- or six-membered rings with one or more heteroatoms .

Aza Paternò–Büchi Reactions

This compound can participate in aza Paternò–Büchi reactions, which are [2 + 2] photocycloaddition reactions between an imine and an alkene component. These reactions are efficient ways to synthesize functionalized azetidines, which are found in numerous natural products and can improve pharmacokinetic properties when incorporated into pharmaceutical scaffolds .

作用机制

The mechanism of action of azetidines involves inhibiting the enzyme reverse transcriptase that HIV uses to make DNA and therefore decreases replication of the virus . The aza Paternò–Büchi reaction, in which an imine and alkene compound react under photochemical conditions to form an azetidine, is far less developed .

安全和危害

The safety data sheet for a similar compound, 3’-Azido-3’-deoxythymidine, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

未来方向

The systematical thermal behaviors of 3⁃azido⁃1,3⁃dinitroazetidine (ADNAZ) was investigated in recent research . The results showed that ADNAZ has a low melting temperature at 78 °C . The replacement of gem-dinitro group with gemazidonitro group makes greatly reduce vapor pressure, melting point as well as the thermal decomposition temperature .

属性

IUPAC Name |

3-azido-1-cyclohexylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c10-12-11-8-6-13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJGJYKPEAAMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-cyclohexylazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

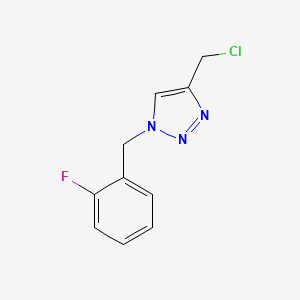

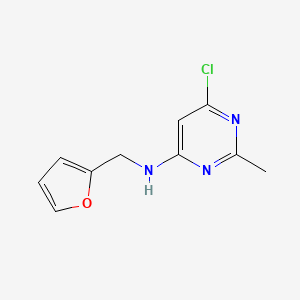

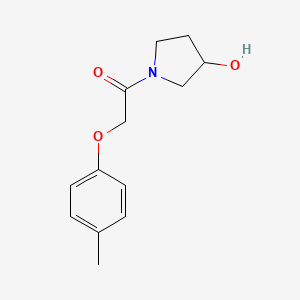

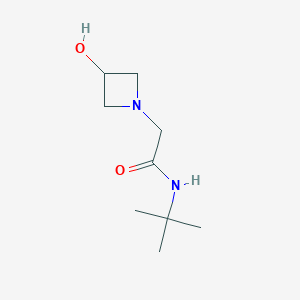

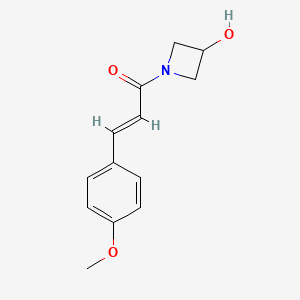

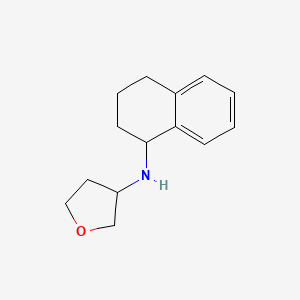

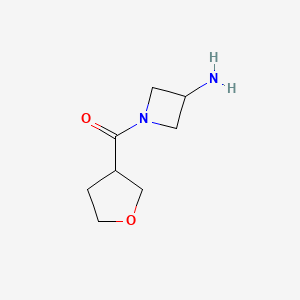

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)

![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)

![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)

![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)

![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)

![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)